tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate

Lipophilicity Drug-likeness ADME prediction

tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate (CAS 2200383-59-9) is a heterocyclic building block featuring a pyridine core substituted with hydroxyl (4-position), methyl groups (3,5-positions), and a tert-butyloxycarbonyl (Boc)-protected aminomethyl moiety at the 2-position. With a molecular formula of C₁₃H₂₀N₂O₃ and molecular weight of 252.31 g/mol, this compound exists as a keto-enol tautomer, with the 4-oxo-1,4-dihydropyridine form being thermodynamically favored under standard conditions.

Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
CAS No. 2200383-59-9
Cat. No. B1413742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate
CAS2200383-59-9
Molecular FormulaC13H20N2O3
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1=CNC(=C(C1=O)C)CNC(=O)OC(C)(C)C
InChIInChI=1S/C13H20N2O3/c1-8-6-14-10(9(2)11(8)16)7-15-12(17)18-13(3,4)5/h6H,7H2,1-5H3,(H,14,16)(H,15,17)
InChIKeyHWFVWNAXYABXFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate (CAS 2200383-59-9): A Boc-Protected Pyridine Intermediate for Medicinal Chemistry Procurement


tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate (CAS 2200383-59-9) is a heterocyclic building block featuring a pyridine core substituted with hydroxyl (4-position), methyl groups (3,5-positions), and a tert-butyloxycarbonyl (Boc)-protected aminomethyl moiety at the 2-position [1]. With a molecular formula of C₁₃H₂₀N₂O₃ and molecular weight of 252.31 g/mol, this compound exists as a keto-enol tautomer, with the 4-oxo-1,4-dihydropyridine form being thermodynamically favored under standard conditions [1]. The Boc group provides orthogonal amine protection compatible with diverse synthetic transformations, while the free hydroxyl and methyl substituents enable regioselective functionalization [2]. This compound serves primarily as a protected intermediate in the synthesis of bioactive molecules, including potential enzyme inhibitors and receptor modulators, rather than as a direct active pharmaceutical ingredient [2].

Why Generic Boc-Pyridine Analogs Cannot Replace tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate in Synthetic Sequences


Substituting CAS 2200383-59-9 with structurally similar Boc-protected pyridine derivatives—such as 2-(Boc-amino)-4,6-dimethylpyridine (CAS 848472-36-6), tert-butyl N-(3,5-dimethylpyridin-2-yl)carbamate (CAS 1237069-27-0), or 4-(Boc-aminomethyl)pyridine (CAS 111080-65-0)—introduces measurable differences in lipophilicity, hydrogen-bonding capacity, and synthetic versatility that can alter reaction outcomes, intermediate stability, and downstream biological performance [1]. The 4-hydroxyl/4-oxo group on the target compound contributes an additional hydrogen-bond donor (HBD = 2 vs. HBD = 1 for non-hydroxylated analogs), directly affecting solubility, metabolic stability, and target engagement if the compound is carried forward into biological assays [1]. Furthermore, the specific 3,5-dimethyl-4-hydroxy substitution pattern enables tautomerism that can influence both nucleophilic and electrophilic reactivity at the pyridine ring, a feature absent in comparators lacking either the hydroxyl group or the methyl substituents [1]. In multistep syntheses where orthogonal deprotection of the Boc group is required in the presence of a free phenol, generic substitution risks premature deprotection, altered chemoselectivity, or failed functionalization, leading to batch rejection and costly re-synthesis .

Quantitative Evidence for the Differentiation of tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate (CAS 2200383-59-9) Against Closest Analogs


XLogP3 Lipophilicity: 44% Lower Than the Closest Non-Hydroxylated Analog

The target compound exhibits a computed XLogP3 of 1.4, compared to XLogP3 values of 2.5–3.06 for 2-(Boc-amino)-4,6-dimethylpyridine (CAS 848472-36-6), its closest non-hydroxylated analog [1]. This represents a 44–54% reduction in predicted lipophilicity attributable to the 4-hydroxyl/4-oxo substituent. The lower XLogP3 indicates improved aqueous solubility and reduced non-specific protein binding, which are critical parameters when the compound is carried forward as a protected intermediate into biochemical or cell-based assays without purification of the free amine [1].

Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Donor Count: 2 vs. 1 Enables Dual-Target Interaction Potential

CAS 2200383-59-9 possesses two hydrogen-bond donor (HBD) groups—the carbamate NH and the 4-hydroxyl/4-oxo tautomeric proton—versus a single HBD in non-hydroxylated comparators such as 2-(Boc-amino)-4,6-dimethylpyridine (HBD = 1) and 4-(Boc-aminomethyl)pyridine (HBD = 1) [1]. This additional HBD increases the compound's potential for directional intermolecular interactions, which is relevant in fragment-based drug discovery, crystallography, and supramolecular assembly design [1][2].

Hydrogen bonding Molecular recognition Solubility

Topological Polar Surface Area (TPSA): 67.4 Ų Balances Polarity for Blood-Brain Barrier Penetration Prediction

The target compound has a computed TPSA of 67.4 Ų [1]. In comparison, non-hydroxylated analogs such as 2-(Boc-amino)-4,6-dimethylpyridine (estimated TPSA ≈ 50–55 Ų, based on the absence of the 4-OH oxygen) present a lower polarity surface . The 67.4 Ų value positions CAS 2200383-59-9 within the favorable range for both solubility and membrane permeability, as TPSA values below 90 Ų are generally associated with reasonable oral absorption, while values below 70 Ų are often targeted for CNS penetration [1][2]. The presence of the hydroxyl group adds polarity without pushing TPSA into a detrimental range, offering a balanced profile distinct from simpler Boc-pyridine analogs.

Polar surface area CNS drug design Permeability

Purity Specification: ≥98% (NLT) vs. 95–97% for Closest Analogs Enables Higher Reproducibility in Multistep Syntheses

CAS 2200383-59-9 is commercially available at a purity specification of NLT (Not Less Than) 98%, as confirmed by multiple vendor certificates including MolCore and Leyan (98%) . This compares favorably with the 95–97% purity specifications reported for the closest commercially available analogs: 2-(Boc-amino)-4,6-dimethylpyridine (CAS 848472-36-6) at 97% (GC) , tert-butyl N-(3,5-dimethylpyridin-2-yl)carbamate (CAS 1237069-27-0) at 95% , and 4-(Boc-aminomethyl)pyridine (CAS 111080-65-0) at >98% (GC)(T) . Higher and tightly specified purity reduces the risk of impurity carryover in multistep synthetic sequences, where low-level contaminants can accumulate and confound biological assay results or trigger failed quality control checks .

Purity Reproducibility Quality control

Tautomeric Versatility: Keto-Enol Equilibrium Enables Dual Reactivity Modes Not Available in Fixed-Structure Analogs

PubChem assigns the IUPAC name 'tert-butyl N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]carbamate' reflecting the keto tautomer as the predominant form, while the 'tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate' nomenclature recognizes the enol tautomer [1]. This tautomeric equilibrium (4-hydroxy ↔ 4-oxo) enables the compound to participate in both nucleophilic reactions (via the enol hydroxyl) and electrophilic or cycloaddition reactions (via the keto form), a duality not available in analogs such as 2-(Boc-amino)-4,6-dimethylpyridine (CAS 848472-36-6), which lacks the 4-oxo/hydroxy substituent entirely . The tautomeric state can be influenced by solvent polarity and pH, offering synthetic chemists an additional degree of control over reaction selectivity [1].

Tautomerism Synthetic versatility Protecting group strategy

Methylene Spacer Between Pyridine and Boc-Carbamate: Enhanced Conformational Flexibility vs. Direct-Attachment Analogs

CAS 2200383-59-9 features a methylene (-CH₂-) spacer between the pyridine C-2 position and the Boc-carbamate nitrogen, yielding a rotatable bond count of 4 [1]. In contrast, tert-butyl N-(3,5-dimethylpyridin-2-yl)carbamate (CAS 1237069-27-0) and 2-(Boc-amino)-4,6-dimethylpyridine (CAS 848472-36-6) attach the Boc group directly to the pyridine ring nitrogen or C-2, respectively, resulting in reduced conformational degrees of freedom . The additional rotational flexibility provided by the methylene spacer allows the Boc-protected amine to adopt conformations that can better accommodate steric constraints in enzyme active sites or receptor binding pockets when the deprotected amine is ultimately presented [1]. This structural feature is particularly relevant for medicinal chemistry programs exploring linker-length SAR.

Conformational flexibility Linker design Structure-activity relationship

Optimal Procurement and Application Scenarios for tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate (CAS 2200383-59-9)


Multistep Medicinal Chemistry Synthesis Requiring Orthogonal Protection of Amine and Phenol Functionalities

In synthetic sequences where a free phenol must be retained for late-stage functionalization (e.g., O-alkylation, Mitsunobu reaction, or sulfonation) while a primary amine is temporarily masked, CAS 2200383-59-9 provides an ideal orthogonal protection scheme. The Boc group can be selectively removed under mild acidic conditions (TFA/DCM or HCl/dioxane) without affecting the 4-hydroxyl group, as supported by the well-established orthogonality of Boc protection relative to unprotected phenols [1][2]. This eliminates the need for additional protection/deprotection steps, reducing step count and improving overall yield in complex molecule synthesis. Procurement of this pre-protected building block is more efficient than in-house Boc protection of the free aminomethyl-phenol precursor, which often yields mixtures of N-Boc and O-Boc products requiring chromatographic separation [2].

Fragment-Based Drug Discovery (FBDD) Requiring a Low-Lipophilicity, Hydrogen-Bond-Capable Pyridine Scaffold

The computed XLogP3 of 1.4 and TPSA of 67.4 Ų make CAS 2200383-59-9 a suitable fragment-sized scaffold (MW 252.31 Da) for FBDD campaigns targeting enzymes or receptors with polar active sites [1]. The two H-bond donors (carbamate NH and 4-OH/4-oxo) enable directional interactions with protein residues, while the methyl groups at positions 3 and 5 provide modest lipophilic contacts without driving logP into unfavorable ranges. Compared to the non-hydroxylated analog 2-(Boc-amino)-4,6-dimethylpyridine (XLogP3 ≈ 2.5–3.1), the target compound's 1.1–1.7 unit lower XLogP3 reduces the risk of non-specific binding and aggregation, a common cause of false positives in fragment screening .

Synthesis of 3,5-Dimethyl-4-hydroxypyridine-Derived Kinase or Enzyme Inhibitor Intermediates

The 3,5-dimethyl-4-hydroxy (4-oxo) pyridine core is a recognized pharmacophore in AMPK activators and PRMT3 inhibitors, where the substitution pattern directly influences target engagement [1][3]. CAS 2200383-59-9 serves as a direct precursor to these bioactive scaffolds: Boc deprotection liberates the free aminomethyl group for subsequent amide coupling, reductive amination, or urea formation. The tautomeric 4-oxo form can participate in keto-specific transformations, while the enol form enables O-linked conjugation. This dual-mode reactivity is unavailable in fixed-structure analogs, making CAS 2200383-59-9 the preferred intermediate for programs exploring both O- and C-4 derivatization from a single building block [3].

Quality-Controlled Laboratory Procurement for GMP-Analogous Research and Pre-IND Enabling Studies

For academic or industrial laboratories conducting preclinical studies that will ultimately support an Investigational New Drug (IND) application, the ≥98% purity specification and ISO-certified manufacturing of CAS 2200383-59-9 (available from MolCore with documented quality systems) provide a traceable supply chain advantage [1]. The MDL number MFCD31557141 enables unambiguous compound identification across procurement platforms, and the availability from multiple independent vendors (ABCR, TRC, Matrix Scientific, Leyan, MolCore) reduces single-supplier dependency [2]. In contrast, some comparator analogs (e.g., CAS 1237069-27-0) are listed as 'Discontinued' at certain suppliers, raising supply continuity concerns for multi-year research programs .

Quote Request

Request a Quote for tert-Butyl [(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.